(2S)-3-(Diethylamino)-2-methylpropanoic acid
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Overview
Description
(2S)-3-(Diethylamino)-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It features a diethylamino group attached to the second carbon of a propanoic acid backbone, with a methyl group on the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2S)-3-(Diethylamino)-2-methylpropanoic acid is through the Strecker synthesis. This involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to yield the amino acid . The reaction is typically promoted by acid, and hydrogen cyanide can be supplied or generated in situ from cyanide salts .
Industrial Production Methods
Industrial production of this compound often involves large-scale Strecker synthesis, utilizing automated reactors to control reaction conditions precisely. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(Diethylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
(2S)-3-(Diethylamino)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of (2S)-3-(Diethylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(Dimethylamino)-2-methylpropanoic acid: Similar structure but with dimethylamino group.
(2S)-3-(Diethylamino)-2-ethylpropanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(2S)-3-(Diethylamino)-2-methylpropanoic acid is unique due to its specific combination of diethylamino and methyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(2S)-3-(diethylamino)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-9(5-2)6-7(3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSXFBBONITFLH-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@H](C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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